N-(4-aminophenyl)benzamide
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Overview
Description
N-(4-aminophenyl)benzamide: is an organic compound with the molecular formula C13H12N2O 4’-aminobenzanilide . This compound is characterized by the presence of an amine group attached to a benzene ring, which is further connected to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Benzamide: One common method involves the reaction of benzamide with 4-nitroaniline, followed by reduction of the nitro group to an amine group. This can be achieved using hydrogen gas in the presence of a palladium catalyst.
Direct Amidation: Another method involves the direct amidation of 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of N-(4-aminophenyl)benzamide typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-aminophenyl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amine group to a halide.
Major Products Formed:
Oxidation: Formation of N-(4-nitrophenyl)benzamide.
Reduction: Formation of N-(4-aminophenyl)benzylamine.
Substitution: Formation of N-(4-halophenyl)benzamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe in enzyme studies.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of dyes and pigments.
- Used as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-aminobenzamide
- N-(2-aminophenyl)benzamide
- N-(3-aminophenyl)benzamide
Comparison:
- 4-aminobenzamide: Similar structure but lacks the additional benzene ring, making it less complex.
- N-(2-aminophenyl)benzamide: The amine group is positioned differently, affecting its reactivity and interaction with other molecules.
- N-(3-aminophenyl)benzamide: The amine group is in the meta position, leading to different chemical properties and applications.
Uniqueness: N-(4-aminophenyl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its para-substituted amine group allows for specific interactions and reactivity that are not observed in its isomers.
Properties
CAS No. |
1586658-97-0 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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